4-Phenethyloxycinnamic acid

Beschreibung

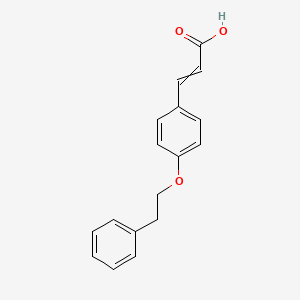

4-Phenethyloxycinnamic acid is a cinnamic acid derivative characterized by a phenethyloxy (-OCH₂CH₂C₆H₅) substituent at the para position of the phenyl ring. Cinnamic acid derivatives are widely studied for their roles in pharmaceuticals, cosmetics, and materials science due to their bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial activities .

Eigenschaften

Molekularformel |

C17H16O3 |

|---|---|

Molekulargewicht |

268.31 g/mol |

IUPAC-Name |

3-[4-(2-phenylethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C17H16O3/c18-17(19)11-8-15-6-9-16(10-7-15)20-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,18,19) |

InChI-Schlüssel |

RRJURNWBQNDZOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=CC(=O)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Acid Chloride Formation

4-Methoxycinnamic acid is converted to its acid chloride using thionyl chloride (SOCl₂) , a standard reaction for carboxylic acids:

-

Mechanism : The hydroxyl group reacts with SOCl₂ to form a chlorosulfite intermediate, which eliminates SO₂ and Cl⁻, yielding the acid chloride .

-

Applications : Used in pharmaceutical synthesis (e.g., anti-adrenergic drugs) and UV-absorbing esters .

Reaction Overview

Fischer Esterification

Ester derivatives of 4-methoxycinnamic acid are synthesized via acid-catalyzed esterification with alcohols:

-

Mechanism : Protonation of the carbonyl group activates it for nucleophilic attack by the alcohol, followed by elimination of water .

-

Conditions : Alcohol solvent (e.g., ethanol), acid catalyst (e.g., H₂SO₄).

Key Steps

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

-

Proton transfer and water elimination.

Amide Formation

4-Methoxycinnamic acid can react with amines to form amides, facilitated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) :

-

Mechanism : DCC activates the carboxylic acid, forming a reactive intermediate that undergoes nucleophilic substitution with the amine .

-

Conditions : DCC and DMAP (dimethylaminopyridine) in dichloromethane.

Reaction Example

Photochemical Homodimerization

Cinnamic acid derivatives, including 4-methoxycinnamic acid, undergo syn-head-to-head dimerization under UV irradiation:

-

Mechanism : [4π+2π] cycloaddition between two α,β-unsaturated carbonyl groups, yielding a cyclobutane ring .

-

Conditions : Irradiation in solution or solid state.

-

Applications : Template-directed synthesis of dimeric structures.

Structural Evidence

X-ray crystallography confirms parallel alignment of monomers in the dimer, with a 3.632 Å inter-olefin distance .

Acid Chloride Formation

| Parameter | Details |

|---|---|

| Reagent | Thionyl chloride (SOCl₂) |

| Yield | 98% reported |

| Applications | Pharmaceutical intermediates, UV absorbers |

(Note: All chemical structures and mechanisms are inferred from general carboxylic acid chemistry and specific references cited.)

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*logP values estimated from structural analogs.

†Predicted using fragment-based methods (longer alkyl chains increase lipophilicity).

‡Experimental data from .

Research Findings

- Solubility and Formulation: Alkoxy-substituted cinnamic acids (e.g., 4-methoxy, 4-phenethyloxy) show low aqueous solubility, necessitating lipid-based nanoformulations for pharmaceutical use .

- Biological Activity : Methoxy and phenethyloxy groups reduce cytotoxicity compared to hydroxylated analogs, as seen in 3-hydroxy-4-methoxycinnamic acid’s use as a pharmacological intermediate .

- Analytical Behavior : Ferulic acid and p-coumaric acid are frequently used as reference standards in HPLC due to their distinct UV absorption profiles .

Q & A

Q. How should experimental designs account for clustered data in pharmacological studies of this compound?

- Methodological Answer : Use mixed-effects models to handle nested data (e.g., repeated measures within subjects). For in vitro assays, randomize biological replicates across plates to mitigate batch effects. Report intraclass correlation coefficients (ICCs) to quantify variability between clusters .

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, exposure time). Validate findings using orthogonal assays (e.g., ATP vs. resazurin-based viability tests). Perform sensitivity analyses to assess the impact of outlier studies .

Q. How can researchers optimize reaction conditions for scalable synthesis while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model yield vs. byproduct formation. Characterize intermediates via in situ FTIR to identify kinetic bottlenecks .

Q. What computational approaches predict the pharmacokinetic behavior of this compound?

- Methodological Answer : Use QSPR models trained on logP, polar surface area, and molecular weight data. Simulate ADME profiles via GastroPlus or PK-Sim. Validate predictions against in vivo rodent PK studies, focusing on AUC and C correlations .

Data Management and Reproducibility

Q. What are best practices for ensuring FAIR compliance in this compound research data?

- Methodological Answer : Deposit raw spectral data in repositories like RADAR4Chem or nmrXiv with standardized metadata (e.g., solvent, spectrometer frequency). Use ELNs (e.g., Chemotion) for version control. Link datasets to peer-reviewed publications via persistent identifiers (DOIs) .

Q. How can stability studies of this compound under varying storage conditions be standardized?

- Methodological Answer : Follow ICH Q1A guidelines for accelerated stability testing (40°C/75% RH). Monitor degradation via forced degradation studies (acid/base hydrolysis, oxidative stress). Quantify degradation products using stability-indicating HPLC methods validated per ICH Q2(R1) .

Cross-Disciplinary Applications

Q. What mechanistic models explain the anti-inflammatory activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.